4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide
Description
Structural Features and Nomenclature
This compound exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its distinctive chemical properties. The compound possesses the molecular formula C₁₁H₁₆N₂O₇S₂ and a molecular weight of 352.4 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate, which accurately reflects the connectivity and functional group arrangement within the molecular framework.
The structural foundation of this compound centers around a 4-aminobenzamide core, which serves as the primary scaffold for additional functional group attachments. The amino group positioned at the para position of the benzene ring provides electron-donating properties that influence the overall electronic character of the molecule. Attached to the amide nitrogen is a two-carbon linker that connects to a sulfonyl group, creating an ethylsulfonyl bridge. This sulfonyl functionality, characterized by the presence of sulfur bonded to two oxygen atoms in a tetrahedral arrangement, imparts significant polarity to the molecule and influences its solubility characteristics.
The terminal portion of the molecule features a sulfooxy group (-OSO₃H), which represents a sulfuric acid ester functionality. This group contributes substantial negative charge potential to the molecule and significantly affects its acid-base properties, with calculated dissociation constants indicating strong acidity. The presence of both sulfonyl and sulfooxy groups creates a molecule with exceptional water solubility and potential for ionic interactions in biological systems.
| Structural Component | Chemical Description | Functional Impact |
|---|---|---|
| 4-Aminobenzamide Core | Para-substituted aniline with amide | Electron donation, hydrogen bonding |
| Ethyl Linker | Two-carbon aliphatic chain | Conformational flexibility |
| Sulfonyl Bridge | Tetrahedral sulfur with two oxygens | Polarity, water solubility |
| Sulfooxy Terminus | Sulfuric acid ester group | Strong acidity, ionic character |
The three-dimensional arrangement of these functional groups creates a molecule capable of multiple intermolecular interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The conformational flexibility provided by the ethyl linker allows the molecule to adopt various spatial arrangements, potentially enabling interaction with diverse molecular targets.
Historical Development and Discovery
The development of this compound can be traced to the broader historical context of sulfonamide chemistry, which began with the groundbreaking work of Gerhard Domagk in the early 20th century. Domagk's discovery of sulfonamides marked a revolutionary advancement in medical treatment, particularly in combating bacterial infections through the identification of prontosil, an azo dye derived from sulfonamides. His rigorous testing methodology demonstrated that sulfonamide compounds could save lives, as evidenced by successful treatment of severe bacterial infections, including the treatment of his own daughter during a critical illness.
The historical significance of Domagk's work extended far beyond individual clinical successes, as it established the foundation for systematic investigation of sulfonamide derivatives and their biological activities. Following Domagk's initial findings, researchers identified sulfanilamide as the active component of prontosil, leading to extensive development of various sulfonamide compounds effective against multiple bacterial pathogens. This research program during the 1930s and 1940s resulted in compounds capable of treating infections including gonorrhea and tuberculosis, with particularly significant impact during World War II when these drugs dramatically decreased fatality rates among wounded soldiers.
The evolution from simple sulfonamides to complex derivatives like this compound represents decades of systematic structural modification and optimization. The synthetic methodologies for creating such complex sulfonated benzamides have developed through iterative improvements in organic synthesis techniques, particularly in the areas of sulfonation chemistry and protecting group strategies. Modern synthetic approaches employ sophisticated reaction sequences involving sulfonyl chloride intermediates, selective functionalization procedures, and careful purification protocols to achieve the precise structural arrangements required for these advanced compounds.
The recognition of Domagk's contributions through the Nobel Prize in 1939, although delayed due to political circumstances of the time, acknowledged the transformative impact of sulfonamide chemistry on medical science and established the scientific legitimacy of systematic drug development programs. This historical foundation provided the intellectual framework for continued investigation of sulfonamide derivatives, ultimately leading to contemporary research on specialized compounds such as this compound.
Significance in Sulfonamide Chemistry
This compound occupies a significant position within the broader landscape of sulfonamide chemistry due to its unique structural features and potential biological activities. The compound represents an advanced example of molecular design that incorporates multiple sulfonated functionalities within a single molecular framework, demonstrating the sophisticated level of structural complexity achievable in modern sulfonamide derivatives. This level of complexity allows for multifaceted interactions with biological targets and provides opportunities for selective binding and activity profiles.
The typical structure of sulfonamide compounds involves a central sulfur atom with two doubly bonded oxygens, bonded to a nitrogen atom and an aniline group, as demonstrated in simpler sulfonamides such as sulfamethazine and sulfadiazine. However, this compound transcends this basic structural paradigm by incorporating dual sulfonated functionalities that create enhanced opportunities for molecular recognition and binding interactions. The presence of both sulfonyl and sulfooxy groups within the same molecule represents a significant advancement in sulfonamide structural diversity.
Recent research has identified benzamide-4-sulfonamides as effective inhibitors of carbonic anhydrase enzymes, with particular efficacy against human isoforms involved in various pathological conditions. These sulfonamides demonstrate inhibitory activity in the low nanomolar or subnanomolar ranges against carbonic anhydrase isoforms II, VII, and IX, which are associated with diseases including glaucoma, epilepsy, neuropathic pain, and cancer. The effectiveness of these compounds against such diverse disease targets highlights the therapeutic potential inherent in sophisticated sulfonamide derivatives.
The synthetic accessibility of this compound and related compounds has been facilitated by advances in sulfonamide synthesis methodologies. The most common synthetic approach involves reaction of aromatic sulfonyl chlorides with ammonia or amines, which produces higher yields compared to alternative synthetic routes. However, the synthesis of compounds with dual sulfonated functionalities requires more sophisticated synthetic strategies involving sequential functionalization procedures and careful protection-deprotection sequences.
| Sulfonamide Class | Structural Features | Biological Significance |
|---|---|---|
| Simple Sulfonamides | Single SO₂NH₂ group | Antibacterial activity |
| Benzamide Sulfonamides | Amide-linked structures | Enzyme inhibition |
| Dual-Sulfonated Derivatives | Multiple sulfur functionalities | Enhanced selectivity |
| Complex Ester Forms | Sulfate ester groups | Improved solubility |
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of advanced sulfonamide design principles. The compound demonstrates how systematic structural modification can be employed to enhance molecular properties such as solubility, selectivity, and biological activity while maintaining the fundamental chemical characteristics that define the sulfonamide class. This approach to molecular design continues to drive innovation in sulfonamide chemistry and provides a foundation for future developments in this important chemical class.
Properties
CAS No. |
107294-90-6 |
|---|---|
Molecular Formula |
C11H16N2O7S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate |
InChI |
InChI=1S/C11H16N2O7S2/c12-10-3-1-9(2-4-10)11(14)13-5-7-21(15,16)8-6-20-22(17,18)19/h1-4H,5-8,12H2,(H,13,14)(H,17,18,19) |
InChI Key |
ULQNNRMRJIVSDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)CCOS(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)CCOS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethylsulfonyl chloride to form 4-aminobenzoyl ethyl sulfone. This intermediate is then reacted with ethylene oxide in the presence of a base to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as sodium hypochlorite or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antibacterial Activity
The primary application of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide lies in its antibacterial properties. Sulfonamides, including this compound, are known to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial in treating various bacterial infections.
Key Findings:
- Broad-Spectrum Activity : Sulfonamide compounds exhibit activity against a range of gram-positive and some gram-negative bacteria. Research indicates that they are effective against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella species .
- Mechanism of Action : The compound acts by inhibiting dihydropteroate synthase, an enzyme involved in folate biosynthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately hindering bacterial growth .
- Resistance Patterns : Despite their effectiveness, some bacteria have developed resistance to sulfonamides. Understanding the resistance mechanisms is critical for optimizing the use of this compound in clinical settings .
Potential Therapeutic Uses
Beyond its antibacterial applications, this compound may have broader therapeutic implications:
- Anti-inflammatory Properties : Some studies suggest that sulfonamide derivatives can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Drug Development : The structural attributes of this compound position it as a valuable scaffold for developing new drugs targeting various diseases, including metabolic disorders and cancers .
Case Studies and Research Insights
Several studies have highlighted the efficacy of sulfonamides similar to this compound:
- Sulfamethazine and Sulfadiazine : These compounds have been extensively studied for their antibacterial properties in veterinary medicine and human health. They are used to treat infections such as gastrointestinal and respiratory diseases in livestock .
- Combination Therapies : Research indicates that combining sulfonamides with other antimicrobial agents can enhance their effectiveness against resistant bacterial strains. This approach is being explored in clinical trials to improve treatment outcomes for complex infections .
Mechanism of Action
The mechanism of action of 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. The pathways involved in its mechanism of action include the inhibition of sulfonamide-sensitive enzymes, leading to the disruption of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)
Procainamide, a well-studied antiarrhythmic agent, shares the benzamide core and amino-ethyl side chain with the target compound but substitutes the sulfonate/sulfonyl groups with a diethylamino moiety. Key comparisons include:
The sulfonate group in the target compound may improve water solubility over procainamide’s diethylamino group, which requires salt formation (e.g., hydrochloride) for stability . However, the diethylamino group in procainamide facilitates its interaction with cardiac sodium channels, a mechanism absent in sulfonate analogs .
Sigma Receptor-Binding Benzamides
Benzamides like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) exhibit high affinity for sigma receptors, which are overexpressed in prostate cancer cells. Comparisons include:
The absence of iodinated or methoxy groups could also diminish receptor affinity .
ACE2-Targeting Benzamides
Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide target ACE2 with a docking score of -5.51 kcal/mol . Comparisons include:
The sulfonate group in the target compound may enhance solubility for ACE2 binding, but the absence of aromatic methoxy or isobutylamino groups could reduce target specificity .
Sulfonamide-Containing Benzamides in GPCR Modulation
4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide () modulates G protein-coupled receptors (GPCRs). Key differences:
The target compound’s sulfonate group may limit membrane permeability compared to lipophilic chloro/trifluoromethyl analogs, restricting its utility in intracellular GPCR targeting .
Biological Activity
4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide (CAS No. 107294-90-6) is a sulfonamide derivative known for its diverse biological activities. This compound, characterized by the molecular formula , exhibits potential applications in medicinal chemistry and biochemistry, particularly in enzyme inhibition and therapeutic efficacy against various cancers.
- Molecular Weight: 352.4 g/mol
- Appearance: White crystalline powder
- Solubility: Soluble in polar solvents such as dimethyl sulfoxide and formamide
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting sulfonamide-sensitive enzymes, which disrupts metabolic processes essential for cellular function. This inhibition can lead to significant biological effects, including anti-cancer properties.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes involved in critical biochemical pathways. Notably, it has shown effectiveness against DNA methyltransferases (DNMTs), which play a crucial role in gene regulation and cancer biology. The compound's ability to inhibit these enzymes can lead to the reactivation of silenced genes, making it a candidate for cancer therapy.
Antitumor Activity
In studies involving animal models, this compound demonstrated significant antitumor efficacy. For instance:
- Osteosarcoma: High growth-inhibiting efficacy was noted in intratibially implanted osteosarcoma models.
- Colorectal Adenocarcinoma: The compound was effective against methylnitrosourea-induced colorectal adenocarcinoma.
- Mammary Carcinoma: It showed promising results in models of acetoxymethyl-methylnitrosamine-induced primary mammary carcinoma.
Study on Toxicity and Efficacy
A comprehensive study published in PubMed highlighted the synthesis, toxicity, and therapeutic efficacy of related compounds, suggesting that this compound could have a low bacterial mutagenic potential and significant antitumor activity. Maximum tolerated doses were established at 4 mg/kg in rats and 1 mg/kg in dogs, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| Sodium; 2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate | High | Moderate enzyme inhibition | Similar mechanism but different efficacy |
| Sodium; 2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate | Moderate | Low | Different counterion affects activity |
| Sodium; 2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfonate | Low | Minimal | Sulfonate group reduces biological activity |
Q & A
Q. What are the recommended synthetic routes for 4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide?
The compound’s synthesis likely involves multi-step organic reactions. Common strategies for analogous sulfonamide-benzamide derivatives include:
- Step 1 : Sulfonation of an ethyl group using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl moiety.
- Step 2 : Coupling the sulfonated intermediate with a benzamide precursor via nucleophilic substitution or amide bond formation.
- Step 3 : Functionalization of the amino group under controlled pH and temperature to prevent undesired side reactions.
Reagents like triethylamine or pyridine are often used as bases to neutralize acidic byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the positions of the amino, sulfonyl, and benzamide groups (e.g., -NMR for proton environments and -NMR for carbon backbone verification).
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation and isotopic pattern analysis.
- Infrared Spectroscopy (IR) : To identify functional groups like sulfonate (S=O stretch at 1150–1250 cm) and amide (N–H bend at ~1600 cm) .
Q. How can researchers assess the purity of this compound?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with UV detection at 254 nm to quantify impurities.
- Elemental Analysis : Verify the C, H, N, and S content against theoretical values (deviation <0.4% indicates high purity) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data for sulfonamide-benzamide derivatives?
Contradictions often arise from:
- Variability in assay conditions (e.g., pH, solvent polarity). Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
- Structural analogs with minor substitutions : Compare IC values of derivatives (e.g., methoxy vs. ethoxy groups) to identify structure-activity relationships (SARs).
- Molecular dynamics simulations : Model ligand-receptor interactions to explain discrepancies in binding affinity .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.
- Plasma protein binding assays : Measure unbound fraction using equilibrium dialysis to predict bioavailability .
Q. How to design experiments for investigating its mechanism of action in antimicrobial research?
- Target identification : Use thermal shift assays (TSA) to screen for protein targets with altered thermal stability upon ligand binding.
- Resistance studies : Serial passage bacteria in sub-inhibitory concentrations to detect mutations (whole-genome sequencing).
- Synergy testing : Combine with β-lactam antibiotics to assess fractional inhibitory concentration (FIC) indices .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., dihydrofolate reductase).
- Free energy perturbation (FEP) : Calculate binding free energy differences between analogs.
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) for virtual screening .
Data Interpretation and Challenges
Q. How to address inconsistent results in cytotoxicity assays across cell lines?
- Cell line validation : Confirm genetic stability (e.g., STR profiling) and mycoplasma-free status.
- Dose-response normalization : Use Hill equation modeling to compare EC values.
- Mitochondrial toxicity screening : Rule out false positives via ATP/MTT assays .
Q. What are common pitfalls in synthesizing sulfonamide-linked benzamides?
Q. How to validate the compound’s role in enzyme inhibition studies?
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- IC determination : Use a minimum of 8 data points spanning 3 log units for accuracy.
- Off-target screening : Test against related enzymes (e.g., carbonic anhydrase isoforms) to confirm specificity .
Structural and Functional Insights
Q. How does the sulfonate group influence the compound’s reactivity and stability?
Q. What structural modifications enhance its activity against drug-resistant pathogens?
- Bioisosteric replacement : Swap the benzamide with a thiadiazole ring to evade efflux pumps.
- Hybrid molecules : Conjugate with fluoroquinolones to target DNA gyrase and sulfonamide pathways simultaneously .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
